N-(2,4-dibromothiazol-5-yl)acetamide
Description
N-(2,4-Dibromothiazol-5-yl)acetamide is a brominated thiazole derivative featuring an acetamide substituent at position 5 of the thiazole ring and bromine atoms at positions 2 and 2. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atoms in this compound enhance its molecular weight (estimated molar mass: ~304.97 g/mol) and lipophilicity, which may influence its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C5H4Br2N2OS |
|---|---|
Molecular Weight |
299.97 g/mol |
IUPAC Name |
N-(2,4-dibromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H4Br2N2OS/c1-2(10)8-4-3(6)9-5(7)11-4/h1H3,(H,8,10) |
InChI Key |
BAWYEEJSSIOWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Antimicrobial and Antifungal Activity
Key Analogues :
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) and N-(6-chloropyridin-2-yl)acetamide (50) ():
- Structure : Feature a benzo[d]thiazole sulfonyl group linked to a piperazine-acetamide scaffold.
- Activity : Demonstrated potent antifungal and gram-positive antibacterial activity.
- Comparison : Unlike N-(2,4-dibromothiazol-5-yl)acetamide, these compounds have extended sulfonyl-piperazine moieties, which may enhance solubility and target binding. The brominated thiazole core in the target compound could offer distinct electronic effects due to bromine’s strong electron-withdrawing nature .
Anti-inflammatory Thiazolidinedione-Acetamide Hybrids
Key Analogues :
- (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73) (): Structure: Combines a thiazolidinedione (TZD) ring with a phenoxy-acetamide group. Activity: Exhibited significant anti-inflammatory activity, surpassing indomethacin in some assays. Comparison: The TZD core in compound 73 provides a conjugated system for hydrogen bonding, whereas the dibromothiazole in the target compound may prioritize halogen bonding interactions. The absence of a TZD ring in the target compound suggests different mechanistic pathways .
Chloro- and Formyl-Substituted Thiazole Acetamides
Key Analogue :
- N-(4-Chloro-5-formyl-2-thiazolyl)Acetamide (): Structure: Contains a chloro substituent at position 4 and a formyl group at position 5 of the thiazole ring. Physicochemical Properties: Molar mass = 204.63 g/mol; predicted pKa = 8.65. The formyl group in the analogue may engage in covalent interactions, unlike the acetamide in the target compound .
Indazole- and Isoxazole-Based Acetamides
Key Analogues :
- 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) (): Structure: Indazole core with ethoxyphenyl and fluorophenyl substituents. Activity: Evaluated for anti-proliferative effects. Comparison: The indazole scaffold offers a planar aromatic system, contrasting with the smaller thiazole ring in the target compound. The ethoxy and fluorine substituents may mimic bromine’s steric and electronic effects .
- N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) (): Structure: Isoxazole ring with methyl and phenyl groups. Comparison: Isoxazole’s oxygen atom vs.
Data Table: Structural and Functional Comparison
Discussion of Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may improve target binding in hydrophobic pockets compared to chlorine.
- Acetamide Positioning: The acetamide at position 5 in the target compound contrasts with phenoxy or sulfonyl groups in analogues, suggesting divergent interactions with enzymes like cyclooxygenase or fungal cytochrome P450 .
- Heterocycle Choice : Thiazoles (sulfur-containing) vs. isoxazoles (oxygen-containing) influence electron distribution, affecting reactivity and bioactivity .
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